molecular formula C14H14N2O3 B3448138 2-(acetylamino)-N-(2-furylmethyl)benzamide

2-(acetylamino)-N-(2-furylmethyl)benzamide

Cat. No. B3448138
M. Wt: 258.27 g/mol
InChI Key: WCCDCOARKOXGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetylamino)-N-(2-furylmethyl)benzamide, also known as Fub-APINACA, is a synthetic cannabinoid that has gained attention in the scientific community for its potential applications in research. It is a derivative of APINACA, which is a synthetic cannabinoid that has been banned in many countries due to its potential for abuse. Fub-APINACA has a similar chemical structure to APINACA, but with a furanyl group attached to the amide nitrogen.

Mechanism of Action

2-(acetylamino)-N-(2-furylmethyl)benzamide acts as an agonist of the CB1 receptor, which is located primarily in the brain and central nervous system. When 2-(acetylamino)-N-(2-furylmethyl)benzamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of physiological and psychological effects, including altered mood, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 2-(acetylamino)-N-(2-furylmethyl)benzamide has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause changes in behavior, including hyperactivity, anxiety, and aggression. These effects are thought to be due to the activation of the CB1 receptor in the brain and central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(acetylamino)-N-(2-furylmethyl)benzamide in lab experiments is its high affinity for the CB1 receptor, which allows for more precise and targeted studies of the endocannabinoid system. However, one limitation is its potential for abuse, which has led to its classification as a controlled substance in many countries. Researchers must take precautions to ensure that 2-(acetylamino)-N-(2-furylmethyl)benzamide is used only for scientific purposes and is not diverted for illicit use.

Future Directions

There are many potential future directions for research on 2-(acetylamino)-N-(2-furylmethyl)benzamide, including studies on its effects on the immune system, its potential as a therapeutic agent for certain medical conditions, and its potential for abuse and dependence. Researchers may also explore the use of 2-(acetylamino)-N-(2-furylmethyl)benzamide in combination with other cannabinoids or drugs to better understand the complex interactions between these substances. Overall, 2-(acetylamino)-N-(2-furylmethyl)benzamide has the potential to be a valuable tool for scientific research on the endocannabinoid system and related areas of study.

Scientific Research Applications

2-(acetylamino)-N-(2-furylmethyl)benzamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to bind to the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Studies have also shown that 2-(acetylamino)-N-(2-furylmethyl)benzamide has a higher affinity for the CB1 receptor than other synthetic cannabinoids, making it a valuable tool for studying the endocannabinoid system.

properties

IUPAC Name

2-acetamido-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10(17)16-13-7-3-2-6-12(13)14(18)15-9-11-5-4-8-19-11/h2-8H,9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCDCOARKOXGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(acetylamino)-N-(furan-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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